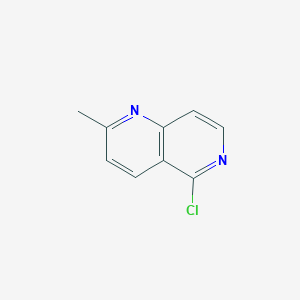

5-Chloro-2-methyl-1,6-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

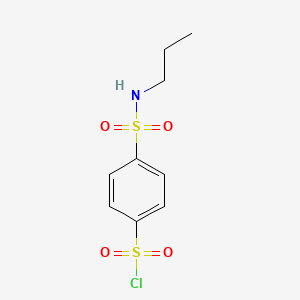

5-Chloro-2-methyl-1,6-naphthyridine is a heterocyclic compound with the molecular weight of 178.62 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridine rings . It has a chlorine atom at the 5th position and a methyl group at the 2nd position .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 178.62 .Scientific Research Applications

Eco-Friendly Synthesis Methods

One pioneering approach demonstrated the catalyst-free, one-pot synthesis of highly functionalized [1,6]-naphthyridines, including derivatives similar to 5-Chloro-2-methyl-1,6-naphthyridine, in an aqueous medium. This method emphasizes environmental sustainability by avoiding toxic solvents and expensive catalysts, leveraging water as a solvent to facilitate the synthesis process (Mukhopadhyay, Das, & Butcher, 2011).

Advanced Synthesis via Silver Catalysis

Another innovative synthesis method involved the silver-catalyzed tandem synthesis of naphthyridines, showcasing the versatility of creating highly functionalized derivatives. This process allows for the selective formation of compounds through a regioselective tandem synthesis, demonstrating the potential for creating diverse and complex naphthyridine-based molecules with significant precision (Verma et al., 2013).

Ligand Construction and Ru(II) Complexes

The utilization of 1,5-naphthyridine as a linker for constructing bidentate and tridentate ligands further exemplifies the compound's utility in scientific research. These ligands have been employed to create Ru(II) complexes, indicating the importance of naphthyridine derivatives in developing coordination compounds for various applications, including catalysis and materials science (Singh & Thummel, 2009).

Reactivity and Chemical Behavior

Research into the reactivity of naphthyridine derivatives has uncovered their potential in forming new compounds through nucleophilic substitution reactions. Such studies provide insight into the chemical behavior of naphthyridine compounds, paving the way for their application in synthesizing novel materials and pharmaceuticals (Deady & Werden, 1986).

Antitumor Activity

Investigations into the antitumor activity of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones highlight the therapeutic potential of naphthyridine derivatives. One compound, in particular, demonstrated remarkable activity against 57 cancer cell lines, suggesting the utility of these compounds in developing new anticancer treatments (Insuasty et al., 2013).

Safety and Hazards

The safety information for 5-Chloro-2-methyl-1,6-naphthyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Mechanism of Action

Target of Action

It is known that naphthyridines, the class of compounds to which 5-chloro-2-methyl-1,6-naphthyridine belongs, have a wide range of biological applications .

Mode of Action

The functionalization of the 1,6-naphthyridine core leads to specific activity . For instance, certain functionalized 1,6-naphthyridines act as anti-HIV agents .

Biochemical Pathways

Naphthyridines are known to have a broad spectrum of biological applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Naphthyridines are known to have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

properties

IUPAC Name |

5-chloro-2-methyl-1,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-7-8(12-6)4-5-11-9(7)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCJTGPHAVSUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2551567.png)

![6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2551568.png)

![3-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2551572.png)

![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2551573.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2551574.png)

![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)

![N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2551584.png)

![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)